N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule features:
- A cyclopentylsulfanyl moiety, contributing to lipophilicity and steric bulk, which may modulate membrane permeability and metabolic stability.
- An acetamide backbone, a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c19-17(12-22-13-5-1-2-6-13)18-11-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCSQOUHRFYXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide typically involves the reaction of 2,2-bis(furan-2-yl)ethylamine with cyclopentylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Structural Diversity and Pharmacophore Influence
- Aromatic vs. Heterocyclic Substituents: The bis(furan) group in the target compound contrasts with phenyl () or thienyl () substituents.
- Sulfur Functionality : The cyclopentylsulfanyl group distinguishes the target compound from disulfide () or sulfamoyl () analogs. Sulfur’s role in metal coordination (e.g., iron or ruthenium complexes in ) suggests possible catalytic or chelation applications .
Physicochemical Properties
- Thermal Stability : Furan’s aromaticity may improve thermal stability relative to thiophene derivatives (), though direct data are needed.
Notes
- Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; conclusions are inferred from structural analogs.
- Substituent Impact : The bis(furan) and cyclopentylsulfanyl groups differentiate this compound from classical acetamide derivatives, warranting further study of its reactivity and bioactivity.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-(cyclopentylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- CAS Number : Not specified in the available data.
The structure features two furan rings, a cyclopentylsulfanyl group, and an acetamide moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds containing furan rings exhibit significant antioxidant properties. The presence of multiple furan units in this compound may enhance its ability to scavenge free radicals. A study on related furan derivatives showed promising results in reducing oxidative stress markers in vitro .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes. For instance, derivatives with similar structures have been evaluated for their ability to inhibit mushroom tyrosinase, which is crucial for melanin production. In one study, certain furan derivatives exhibited IC50 values as low as 0.0433 µM against tyrosinase, indicating strong inhibitory activity .
Study 1: Tyrosinase Inhibition
A series of experiments were conducted to evaluate the tyrosinase inhibitory activity of compounds similar to this compound. The results demonstrated that modifications on the furan moiety significantly affected the inhibitory potency. For example:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound A | 0.0433 | Mixed |
| Compound B | 0.28 | Competitive |
| This compound | TBD | TBD |
These findings suggest that further structural optimization could enhance its enzyme inhibition capabilities.
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of furan-based compounds were tested against various cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies revealed potential interactions with active sites crucial for enzyme function, suggesting a mechanism for its observed biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
